

Spectroscopic data (NMR, IR) for (4-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Bromophenylethynyl)trimethylsilane
Cat. No.:	B099203
	Get Quote

Technical Guide: (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of **(4-Bromophenylethynyl)trimethylsilane**, a versatile building block in organic synthesis. Its utility in forming carbon-carbon bonds, particularly through Sonogashira coupling, makes it a valuable reagent in the development of pharmaceuticals, organic materials, and nanomaterials.^[1]

Spectroscopic Data

The structural characterization of **(4-Bromophenylethynyl)trimethylsilane** is supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data.

¹H NMR (Proton NMR) Data^[1]

Solvent: CDCl₃ Frequency: 500 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.19-7.06	m (multiplet)	4H	Aromatic Protons (Ar-H)
0.00	s (singlet)	9H	Trimethylsilyl Protons (-Si(CH ₃) ₃)

¹³C NMR (Carbon NMR) Data[1]

Solvent: CDCl₃ Frequency: 125 MHz

Chemical Shift (δ) ppm	Assignment
133.5	Aromatic Carbon (Ar-C)
131.6	Aromatic Carbon (Ar-C)
122.8	Aromatic Carbon (Ar-C)
122.3	Aromatic Carbon attached to Bromine (Ar-C-Br)
104.0	Alkyne Carbon (-C≡C-Si(CH ₃) ₃)
95.7	Alkyne Carbon (Ar-C≡C-)
0.00	Trimethylsilyl Carbon (-Si(CH ₃) ₃)

IR (Infrared) Spectroscopy Data

The following table lists the characteristic infrared absorption bands for the functional groups present in **(4-Bromophenylethynyl)trimethylsilane**.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3030	C-H Stretch	Aromatic
~2150	C≡C Stretch	Alkyne
1500-1600	C=C Stretch	Aromatic Ring
1250, 840, 760	Si-C Stretch and CH ₃ Rock	Trimethylsilyl
810-840	C-H Out-of-plane Bend	p-Disubstituted Aromatic Ring
~1070	C-Br Stretch	Aryl Bromide

Experimental Protocols

Synthesis of (4-Bromophenylethynyl)trimethylsilane via Sonogashira Coupling[2]

This protocol details the palladium-catalyzed Sonogashira coupling of 4-bromo-1-iodobenzene and trimethylsilylacetylene.[2]

Materials:

- 1-Bromo-4-iodobenzene
- Ethynyltrimethylsilane
- Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
- Cuprous iodide (CuI)
- Triethylamine (TEA)
- Ethyl acetate (EtOAc)
- Water
- Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Hexane

Procedure:

- To a two-necked round-bottomed flask equipped with a magnetic stirrer, add triethylamine (200 mL).
- Add 1-bromo-4-iodobenzene (24.00 g, 84.83 mmol) to the flask at room temperature under a nitrogen atmosphere.
- Stir the mixture for 5 minutes.
- Sequentially add ethynyltrimethylsilane (13.19 mL, 93.31 mmol), dichlorobis(triphenylphosphine)palladium(II) (2.98 g, 4.24 mmol), and cuprous iodide (1.62 g, 8.48 mmol).
- Continue stirring the reaction mixture at room temperature for 30 minutes.
- Upon completion of the reaction, perform an extraction with ethyl acetate and water.
- Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography using hexane as the eluent to yield **(4-Bromophenylethynyl)trimethylsilane** as a white solid.

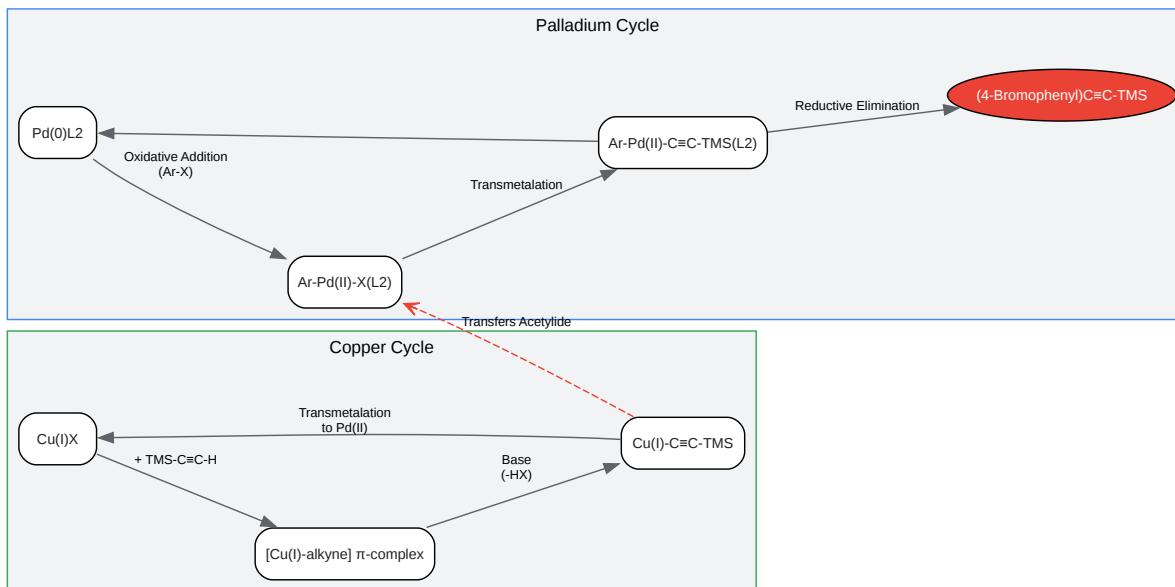
Protocol for Spectroscopic Analysis

NMR Sample Preparation:

- Accurately weigh 5-25 mg of the solid **(4-Bromophenylethynyl)trimethylsilane** for ^1H NMR, or 20-50 mg for ^{13}C NMR.^[3]
- Transfer the solid to a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.^[3]

- Gently vortex or sonicate the mixture to ensure complete dissolution.
- Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Acquisition of NMR Spectra:


- Insert the prepared NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Tune the probe for the desired nucleus (^1H or ^{13}C).
- Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

Acquisition of IR Spectra:

- For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used.
- Place a small amount of the solid **(4-Bromophenylethynyl)trimethylsilane** directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the infrared spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).

Reaction Mechanism Visualization

The synthesis of **(4-Bromophenylethynyl)trimethylsilane** is a classic example of a Sonogashira coupling reaction, which involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

[Click to download full resolution via product page](#)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-BROMOPHENYLETHYNYL)TRIMETHYLSILANE | 16116-78-2 [chemicalbook.com]

- 2. (4-Bromophenylethynyl)trimethylsilane 98 16116-78-2 [sigmaaldrich.com]
- 3. 1-Bromo-2-methyl-4-(2-(trimethylsilyl)ethynyl)benzene | C12H15BrSi | CID 129845864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR) for (4-Bromophenylethynyl)trimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099203#spectroscopic-data-nmr-ir-for-4-bromophenylethynyl-trimethylsilane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com